5,6-Difluoro-2-(hydroxymethyl)-benzimidazole
Overview
Description
5,6-Difluoro-2-(hydroxymethyl)-benzimidazole is a fluorinated benzimidazole derivative Benzimidazoles are a class of compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method is the direct fluorination of a suitable benzimidazole precursor using electrophilic fluorinating agents. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process optimization focuses on maximizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the benzimidazole ring or the hydroxymethyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
- Oxidation of the hydroxymethyl group can yield 5,6-difluoro-2-carboxybenzimidazole.
- Reduction reactions can produce various reduced forms of the benzimidazole ring.
- Substitution reactions can lead to the formation of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
5,6-Difluoro-2-(hydroxymethyl)-benzimidazole has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex fluorinated benzimidazole derivatives.
Biology: The compound’s fluorinated structure can enhance its binding affinity and selectivity for biological targets, making it useful in drug discovery and development.
Medicine: Fluorinated benzimidazoles are investigated for their potential as antiviral, antibacterial, and anticancer agents.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 5,6-Difluoro-2-methylbenzimidazole
- 5,6-Difluoro-2-aminobenzimidazole
- 5,6-Difluoro-2-carboxybenzimidazole
Comparison: 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole is unique due to the presence of both fluorine atoms and a hydroxymethyl group. This combination can enhance its chemical reactivity and biological activity compared to similar compounds with different substituents. For example, the hydroxymethyl group can provide additional sites for chemical modification or interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5,6-difluoro-1H-benzimidazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-2,13H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETGPUXXKVMSOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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